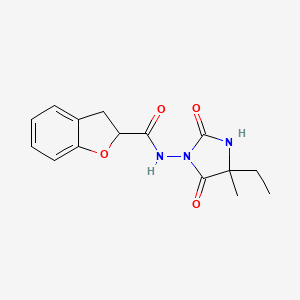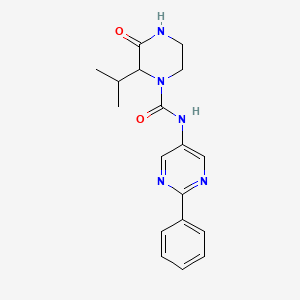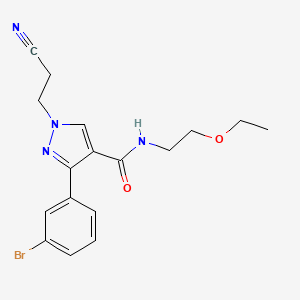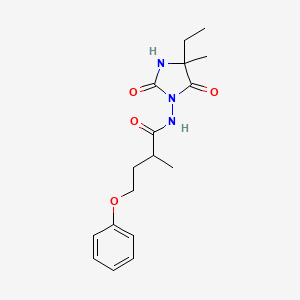![molecular formula C14H14F3N3O B6962333 N-[1-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B6962333.png)
N-[1-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring and a methoxyphenyl group attached to the ethyl chain. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
-
Step 1: Synthesis of the Aryl Halide
- The starting material, 2-methoxyphenyl ethyl bromide, is synthesized by reacting 2-methoxyphenol with ethyl bromide in the presence of a base such as potassium carbonate.
-
Step 2: Suzuki–Miyaura Coupling
- The aryl halide is then coupled with 4-(trifluoromethyl)pyrimidine-2-boronic acid using a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., potassium carbonate) in an organic solvent such as toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of corresponding alcohols or amines
Substitution: Formation of substituted pyrimidine derivatives
Aplicaciones Científicas De Investigación
N-[1-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Biological Research: The compound is investigated for its interactions with biological targets, including enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-[1-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxyphenyl group can interact with hydrophobic pockets in the target protein, leading to inhibition or modulation of its activity. The pyrimidine ring can form hydrogen bonds with amino acid residues in the active site, further stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(2-methoxyphenyl)ethyl]-4-methylpyrimidin-2-amine
- N-[1-(2-methoxyphenyl)ethyl]-4-chloropyrimidin-2-amine
- N-[1-(2-methoxyphenyl)ethyl]-4-fluoropyrimidin-2-amine
Uniqueness
N-[1-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Propiedades
IUPAC Name |
N-[1-(2-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O/c1-9(10-5-3-4-6-11(10)21-2)19-13-18-8-7-12(20-13)14(15,16)17/h3-9H,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPDKCLCRKEGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)NC2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]imidazole-4-sulfonamide](/img/structure/B6962255.png)
![[3-(3-Fluoropyridin-2-yl)oxypiperidin-1-yl]-(2-methyl-5-propan-2-ylfuran-3-yl)methanone](/img/structure/B6962267.png)
![N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2-(1-methylpyrazol-4-yl)acetamide](/img/structure/B6962275.png)

![N-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)-2-[(3-methoxyphenyl)methoxy]propanamide](/img/structure/B6962287.png)
![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6962295.png)
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-(oxolan-2-yl)acetamide](/img/structure/B6962309.png)
![3-(1,1-dioxo-1,2-thiazolidin-2-yl)-4-methyl-N-[(3-methylimidazol-4-yl)methyl]aniline](/img/structure/B6962314.png)
![(5-propan-2-yloxypyridin-3-yl)-[2-(1H-pyrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B6962330.png)
![4-ethoxy-N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]butanamide](/img/structure/B6962349.png)

![2-[(1S,2R)-2-hydroxycyclohexyl]-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethanone](/img/structure/B6962364.png)


